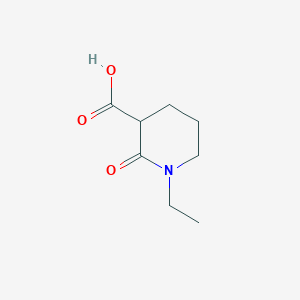
tert-Butyl 4-amino-1-ethylpiperidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-amino-1-ethylpiperidine-4-carboxylate: is an organic compound with the molecular formula C12H24N2O2 . It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and pharmaceutical research due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 4-amino-1-ethylpiperidine-4-carboxylate typically involves the reaction of 4-amino-1-ethylpiperidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed at room temperature and under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl 4-amino-1-ethylpiperidine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: N-oxides of this compound.
Reduction: Secondary amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: tert-Butyl 4-amino-1-ethylpiperidine-4-carboxylate is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of piperidine derivatives, which are important in medicinal chemistry .
Biology: In biological research, this compound is used to study the structure-activity relationships of piperidine-based molecules. It helps in understanding the interactions between these molecules and biological targets .
Medicine: this compound is investigated for its potential therapeutic applications. It serves as a building block for the synthesis of pharmaceutical agents, including those with analgesic and anti-inflammatory properties .
Industry: In the industrial sector, this compound is used in the production of fine chemicals and specialty materials. It is also employed in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 4-amino-1-ethylpiperidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
- tert-Butyl 4-anilinopiperidine-1-carboxylate
- tert-Butyl 4-(4-aminophenyl)piperidine-1-carboxylate
- tert-Butyl 4-(aminomethyl)piperidine-1-carboxylate
Uniqueness: tert-Butyl 4-amino-1-ethylpiperidine-4-carboxylate is unique due to its specific substitution pattern on the piperidine ring. This substitution influences its chemical reactivity and biological activity, making it distinct from other similar compounds .
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 4-amino-1-ethylpiperidine-4-carboxylate |
InChI |
InChI=1S/C12H24N2O2/c1-5-14-8-6-12(13,7-9-14)10(15)16-11(2,3)4/h5-9,13H2,1-4H3 |
InChI Key |
CWOUGGWCZJMJJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)(C(=O)OC(C)(C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Hydroxymethyl)-1-oxa-8lambda6-thiaspiro[4.5]decane-8,8-dione](/img/structure/B15259423.png)
![4-[(Propylsulfonyl)amino]butanoic acid](/img/structure/B15259429.png)
![1-{4,8-Diazatricyclo[5.2.2.0,2,6]undecan-8-yl}-2-phenylethan-1-one](/img/structure/B15259437.png)
![2-Methyl-2-[(3-methylphenyl)methyl]pyrrolidine](/img/structure/B15259445.png)
![5-[5-(Chloromethyl)oxolan-2-yl]-N,N-dimethyl-1,3,4-oxadiazol-2-amine](/img/structure/B15259457.png)



amine](/img/structure/B15259485.png)
![1-[2-Amino-1-(4-chlorophenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B15259515.png)

![tert-Butyl[(4,5-dibromo-1-methyl-1H-imidazol-2-yl)methyl]amine](/img/structure/B15259526.png)
